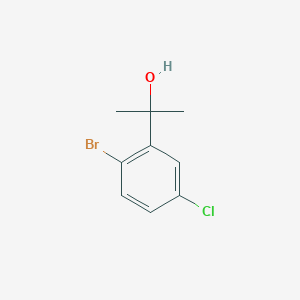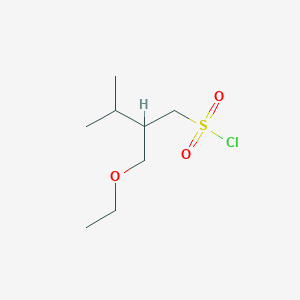![molecular formula C9H10 B13615572 5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)
5-Ethynylbicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynylbicyclo[2.2.1]hept-2-ene is a bicyclic compound with the molecular formula C9H10. It is a derivative of norbornene, featuring an ethynyl group at the 5-position. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynylbicyclo[2.2.1]hept-2-ene typically involves the following steps:
Starting Material: The synthesis begins with norbornene.
Ethynylation: The ethynyl group is introduced at the 5-position through a series of reactions involving organometallic reagents such as lithium acetylide.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethynylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl group can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-Ethynylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Ethynylbicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles, leading to the formation of new bonds and the modification of existing structures. The compound’s unique bicyclic structure also allows it to interact with enzymes and other proteins, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
5-Vinylbicyclo[2.2.1]hept-2-ene: Similar structure but with a vinyl group instead of an ethynyl group.
5-Methylbicyclo[2.2.1]hept-2-ene: Features a methyl group at the 5-position.
5-Phenylbicyclo[2.2.1]hept-2-ene: Contains a phenyl group at the 5-position.
Uniqueness
5-Ethynylbicyclo[2.2.1]hept-2-ene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C9H10 |
|---|---|
Peso molecular |
118.18 g/mol |
Nombre IUPAC |
5-ethynylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C9H10/c1-2-8-5-7-3-4-9(8)6-7/h1,3-4,7-9H,5-6H2 |
Clave InChI |
RAAQQXNBYPXCRE-UHFFFAOYSA-N |
SMILES canónico |
C#CC1CC2CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate](/img/structure/B13615489.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B13615496.png)











